molecular formula C18H17ClN4O2S B2596571 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea CAS No. 847389-52-0

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

Cat. No. B2596571
CAS RN: 847389-52-0
M. Wt: 388.87
InChI Key: JBEGSNVNHHBYBK-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it valuable for laboratory experiments.

Scientific Research Applications

Catalytic Applications

Thiourea derivatives have been extensively studied for their catalytic properties. For instance, primary amine-thiourea derivatives have been demonstrated as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process showcases broad substrate scope and good-to-excellent diastereoselectivity, indicating an enamine mechanism with cooperative activation of both the electrophile by the thiourea and the ketone by the primary amine (Hongbing Huang & E. Jacobsen, 2006).

Biological Activities

The biological activities of nitrosubstituted acyl thioureas have been explored through the synthesis and characterization of various derivatives. These studies have included DNA interaction studies, antioxidant, cytotoxic, antibacterial, and antifungal activities. For example, the interaction of these compounds with DNA and their biological activities against different pathogens and conditions have been preliminarily investigated, suggesting the potential for anticancer properties (Shaista Tahir et al., 2015).

Chemical Reactivity and Synthesis

The reactivity and synthesis of thiourea derivatives have been subjects of considerable interest, with studies focusing on the synthesis of substituted thiazoles and oxazoles from amino-ethanol derivatives. This research indicates the versatility of thiourea derivatives in synthesizing a wide range of heterocyclic compounds (M. Lozinskii et al., 1969).

Environmental Applications

Thiourea derivatives have also been evaluated for their environmental applications, particularly in detecting and interacting with polluting ions. The study of imine-tautomers of aminothiazole derivatives, for example, provides insights into the reactivities of such compounds towards mercuric, fluoride, bromide, and solvents, suggesting potential applications in environmental monitoring and remediation (Nithi Phukan & J. Baruah, 2016).

properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-15(16-10-12(19)2-7-17(16)21-11)8-9-20-18(26)22-13-3-5-14(6-4-13)23(24)25/h2-7,10,21H,8-9H2,1H3,(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGSNVNHHBYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

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